

Synthesis of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylphenylboronic acid

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This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for **2-Hydroxy-5-methylphenylboronic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a clear, comparative format.

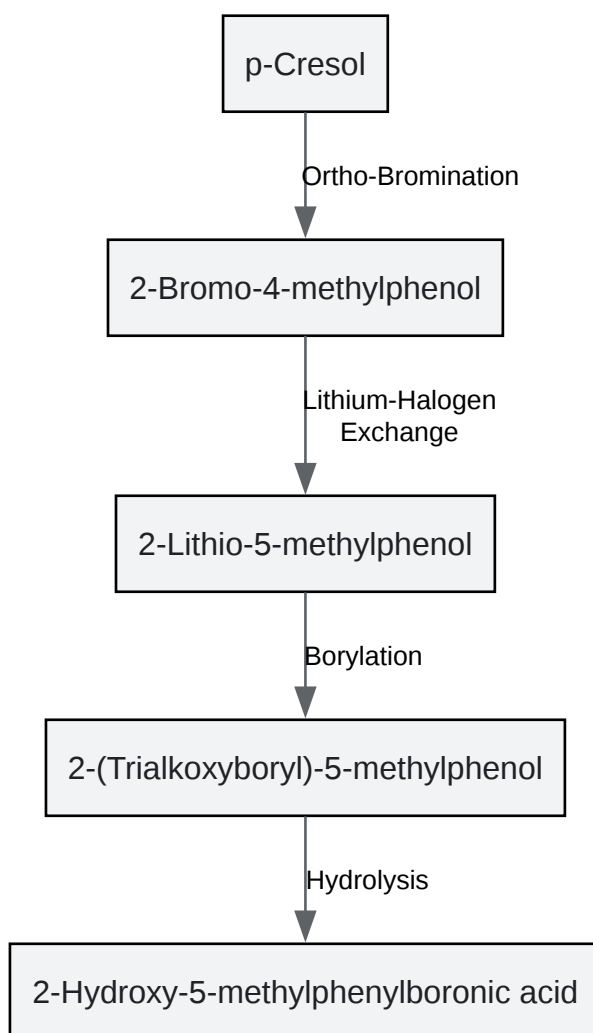
Introduction

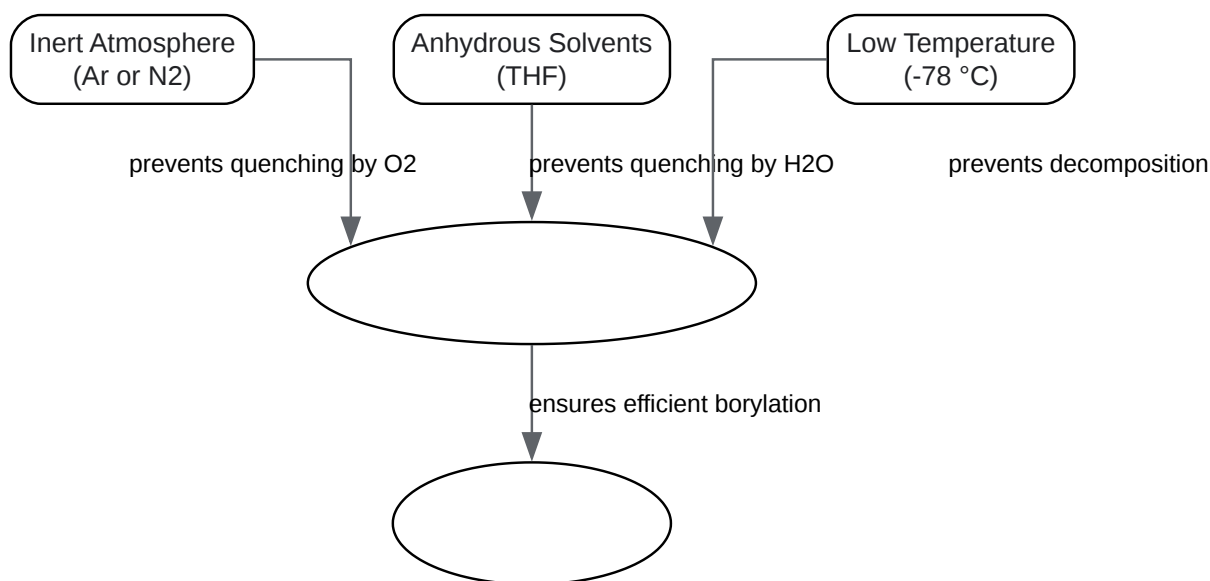
2-Hydroxy-5-methylphenylboronic acid is an important organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-hydroxy-5-methylphenyl moiety into complex molecules. Its utility is prominent in the development of novel pharmaceutical agents and functional materials. The synthesis of this reagent is typically achieved through a two-step process commencing from the readily available starting material, p-cresol.

Core Synthesis Pathway

The most common and economically viable synthesis route to **2-Hydroxy-5-methylphenylboronic acid** involves two key transformations:

- Ortho-Bromination of p-Cresol: The selective bromination of p-cresol at the position ortho to the hydroxyl group yields the intermediate, 2-bromo-4-methylphenol.
- Lithiation and Borylation: A subsequent lithium-halogen exchange on 2-bromo-4-methylphenol, followed by reaction with a borate ester and subsequent hydrolysis, affords the final product.





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